![molecular formula C20H22N4O6S B12178412 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12178412.png)
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone
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Overview
Description
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole moiety, a piperazine ring, and a dimethoxyphenyl group, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzoxadiazole moiety, followed by the introduction of the piperazine ring and the dimethoxyphenyl group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.
Chemical Reactions Analysis
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The benzoxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring and dimethoxyphenyl group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone can be compared with other similar compounds, such as:
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one: This compound has a similar structure but differs in the substituents attached to the piperazine ring.
4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)-1-piperazinylmethanone: This compound features a benzodioxin moiety instead of the dimethoxyphenyl group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Biological Activity
1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on a review of the available literature.
The compound has the following chemical characteristics:
- Molecular Formula : C15H18N4O4S
- Molecular Weight : 350.39 g/mol
- CAS Number : 1010901-54-8
These properties facilitate its interaction with various biological targets, which is crucial for its activity.
The biological activity of this compound can be attributed to its structural components:
- Benzoxadiazole Ring : Known for its ability to interact with enzymes and receptors, potentially modulating their activity.
- Sulfonyl Group : Enhances binding affinity to biological molecules through strong interactions.
- Piperazine Ring : Contributes to the stability and specificity of interactions with molecular targets.
Antidepressant and Anxiolytic Effects
Research indicates that compounds containing benzoxadiazole structures may exhibit antidepressant and anxiolytic properties. For instance, studies have shown that related piperazine derivatives can act as serotonin receptor antagonists, influencing mood regulation pathways .
Anticancer Activity
In vitro studies suggest that derivatives of this compound could possess anticancer properties. For example, similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Data Table: Biological Activities
Study on Antidepressant Properties
A study published in 2009 explored compounds similar to this compound for their dual action on serotonin receptors. The findings indicated a significant reduction in depressive behaviors in animal models, suggesting potential therapeutic applications in treating mood disorders .
Anticancer Efficacy
In a recent study focusing on the anticancer effects of benzoxadiazole derivatives, it was found that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines. This highlights their potential as lead compounds for further development in cancer therapy .
Properties
Molecular Formula |
C20H22N4O6S |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
1-[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C20H22N4O6S/c1-28-16-7-6-14(12-17(16)29-2)13-19(25)23-8-10-24(11-9-23)31(26,27)18-5-3-4-15-20(18)22-30-21-15/h3-7,12H,8-11,13H2,1-2H3 |
InChI Key |
JRMVSIOPKMODAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC4=NON=C43)OC |
Origin of Product |
United States |
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